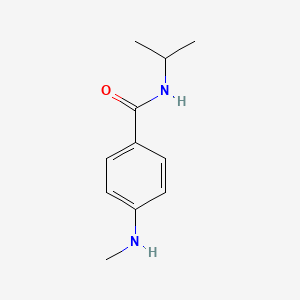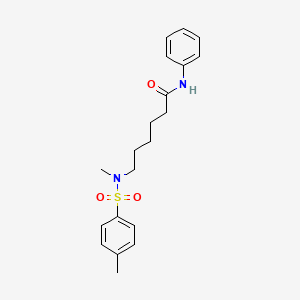![molecular formula C21H23N3O5S B6525917 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 1014950-00-5](/img/structure/B6525917.png)
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (MSPB) is a novel small molecule that has recently been explored for its potential applications in scientific research. MSPB is a highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This pathway plays a key role in the proliferation of cancer cells, making MSPB a promising tool for cancer research. In addition, MSPB has been studied for its potential applications in other areas of scientific research, such as cell signaling and metabolic regulation.
Aplicaciones Científicas De Investigación
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been studied for its potential applications in scientific research. As a highly selective inhibitor of DHODH, this compound has been studied for its potential use in cancer research. It has been shown to inhibit the proliferation of cancer cells, suggesting that it could be used as a potential anti-cancer agent. In addition, this compound has been studied for its potential applications in cell signaling and metabolic regulation. It has been shown to modulate the activity of certain enzymes, such as protein kinase C, and to regulate the expression of certain genes, such as those involved in glucose metabolism.
Mecanismo De Acción
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide acts as a highly selective inhibitor of DHODH. DHODH is an enzyme involved in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells. By inhibiting DHODH, this compound prevents the production of pyrimidine nucleotides, which are necessary for DNA replication. As a result, this compound can inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In cancer cells, this compound has been shown to inhibit the production of pyrimidine nucleotides, which are necessary for DNA replication. As a result, this compound can inhibit the proliferation of cancer cells. In addition, this compound has been shown to modulate the activity of certain enzymes, such as protein kinase C, and to regulate the expression of certain genes, such as those involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a highly selective inhibitor of DHODH, making it a useful tool for studying the role of DHODH in cancer and other diseases. In addition, it has been shown to modulate the activity of certain enzymes and to regulate the expression of certain genes, making it a useful tool for studying cell signaling and metabolic regulation. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not stable in light or heat, making it difficult to store or transport.
Direcciones Futuras
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has the potential to be used in a wide range of scientific research applications. In the future, it could be used to study the role of DHODH in cancer and other diseases. In addition, it could be used to study cell signaling and metabolic regulation. It could also be used to develop novel therapeutic agents for cancer and other diseases. Finally, it could be used to develop new delivery systems for drugs, such as nanoparticles or liposomes.
Métodos De Síntesis
4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is synthesized from morpholine-4-sulfonyl chloride, 3-(2-oxopyrrolidin-1-yl)benzaldehyde and N-bromosuccinimide. The reaction between morpholine-4-sulfonyl chloride and 3-(2-oxopyrrolidin-1-yl)benzaldehyde is carried out in the presence of triethylamine in dichloromethane. The product is then treated with N-bromosuccinimide in dichloromethane to give the final product, this compound.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20-5-2-10-24(20)18-4-1-3-17(15-18)22-21(26)16-6-8-19(9-7-16)30(27,28)23-11-13-29-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRULBFERBRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(4-methanesulfonylpiperazin-1-yl)propan-2-ol](/img/structure/B6525846.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
![6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one](/img/structure/B6525856.png)


![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)